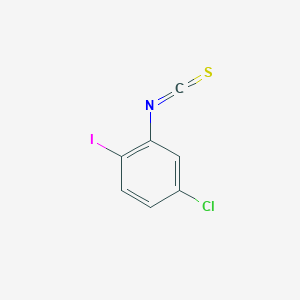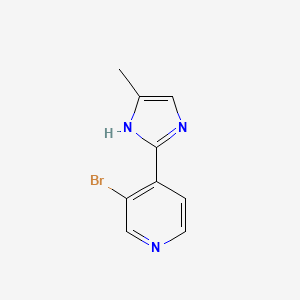
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both a bromopyridine and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine typically involves the bromination of 4-(5-methyl-2-imidazolyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学研究应用
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
作用机制
The mechanism by which 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-(5-methyl-2-imidazolyl)pyridine
- 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine
- 3-Bromo-4-(2-imidazolyl)pyridine
Uniqueness
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is unique due to the specific positioning of the bromine and imidazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-bromo-4-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)7-2-3-11-5-8(7)10/h2-5H,1H3,(H,12,13) |
InChI 键 |
GDSUEFUXXGHVIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=C(C=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




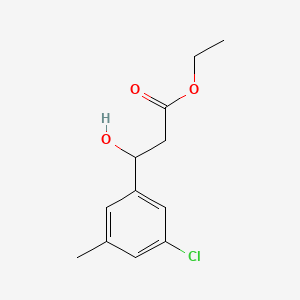


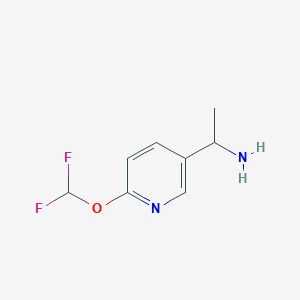
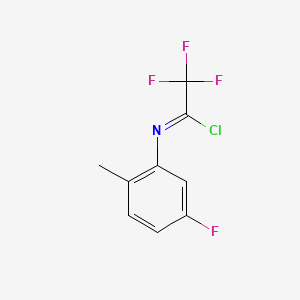

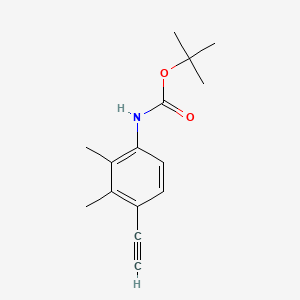
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
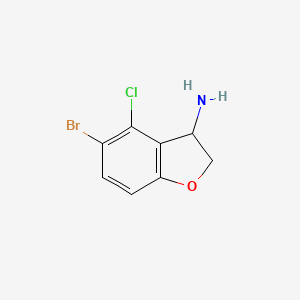
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
